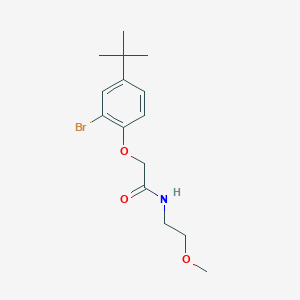![molecular formula C24H28N2O4S B296301 N-(2-furylmethyl)-2-[(mesitylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B296301.png)
N-(2-furylmethyl)-2-[(mesitylsulfonyl)(2-phenylethyl)amino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-2-[(mesitylsulfonyl)(2-phenylethyl)amino]acetamide, also known as MSA-NH2, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and has been found to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(2-furylmethyl)-2-[(mesitylsulfonyl)(2-phenylethyl)amino]acetamide involves its interaction with ion channels and neurotransmitter release. It has been found to modulate the activity of ion channels such as voltage-gated calcium channels and potassium channels, which can affect neurotransmitter release. This compound has also been shown to bind to the vesicular monoamine transporter, which is involved in the release of dopamine and other neurotransmitters.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and other neurotransmitters in the brain, which can have effects on mood and behavior. This compound has also been found to have anti-inflammatory effects and can reduce oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-furylmethyl)-2-[(mesitylsulfonyl)(2-phenylethyl)amino]acetamide in lab experiments is its specificity for certain ion channels and neurotransmitter systems. This allows researchers to study the effects of this compound on specific pathways in the nervous system. However, this compound can also have off-target effects and can interact with other proteins in cells, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on N-(2-furylmethyl)-2-[(mesitylsulfonyl)(2-phenylethyl)amino]acetamide. One area of interest is its potential as a treatment for neurological disorders such as epilepsy and Parkinson's disease. Further studies are needed to determine the efficacy and safety of this compound as a therapeutic agent. Another area of research is the development of new analogs of this compound with improved specificity and potency. These analogs could be used to study specific ion channels and neurotransmitter systems in the nervous system. Finally, there is interest in studying the effects of this compound on other physiological systems, such as the cardiovascular and immune systems.
Synthesemethoden
The synthesis of N-(2-furylmethyl)-2-[(mesitylsulfonyl)(2-phenylethyl)amino]acetamide involves the reaction of mesitylsulfonyl chloride with 2-phenylethylamine to form mesitylsulfonyl-2-phenylethylamine. This intermediate compound is then reacted with 2-furylacetic acid to form this compound. The synthesis method has been optimized to produce high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethyl)-2-[(mesitylsulfonyl)(2-phenylethyl)amino]acetamide has been widely used in scientific research, particularly in the field of neuroscience. It has been found to have a variety of effects on the nervous system, including the modulation of neurotransmitter release and the regulation of ion channels. This compound has also been studied for its potential as a treatment for neurological disorders such as epilepsy and Parkinson's disease.
Eigenschaften
Molekularformel |
C24H28N2O4S |
|---|---|
Molekulargewicht |
440.6 g/mol |
IUPAC-Name |
N-(furan-2-ylmethyl)-2-[2-phenylethyl-(2,4,6-trimethylphenyl)sulfonylamino]acetamide |
InChI |
InChI=1S/C24H28N2O4S/c1-18-14-19(2)24(20(3)15-18)31(28,29)26(12-11-21-8-5-4-6-9-21)17-23(27)25-16-22-10-7-13-30-22/h4-10,13-15H,11-12,16-17H2,1-3H3,(H,25,27) |
InChI-Schlüssel |
LMFONLLBTLIGAA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NCC3=CC=CO3)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NCC3=CC=CO3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B296218.png)
![2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B296219.png)
![2-(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-phenethyl-acetamide](/img/structure/B296221.png)
![2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide](/img/structure/B296222.png)
amino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B296223.png)
![N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide](/img/structure/B296224.png)


![N-(4-fluorobenzyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B296228.png)
![2-({N-methyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B296229.png)
![N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B296232.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-[3-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B296237.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B296241.png)
![2-[(4-methylphenyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B296242.png)
